molecular formula C11H13ClF3NO2 B2707506 methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate hydrochloride CAS No. 2580189-51-9

methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate hydrochloride

Cat. No.: B2707506
CAS No.: 2580189-51-9
M. Wt: 283.68
InChI Key: MXWQDFHZICBCON-UHFFFAOYSA-N
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Description

methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate hydrochloride is a chemical compound with the molecular formula C11H12F3NO2·HCl It is known for its unique structural features, which include a trifluoromethyl group attached to a phenyl ring, an amino group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate hydrochloride typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with methylamine and a suitable esterification agent. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The compound is then isolated and purified using industrial-scale chromatography or crystallization methods .

Chemical Reactions Analysis

Types of Reactions

methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted phenylpropanoates. These products can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate hydrochloride include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the trifluoromethyl group attached to the phenyl ring and the presence of both amino and ester functional groups.

Properties

IUPAC Name

methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2.ClH/c1-17-10(16)6-9(15)7-4-2-3-5-8(7)11(12,13)14;/h2-5,9H,6,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWQDFHZICBCON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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